5-Isopropoxy-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropoxy-2-methoxyaniline is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an aniline group substituted with isopropoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-2-methoxyaniline typically involves the nucleophilic substitution of an appropriate aniline derivative. One common method is the reaction of 2-methoxyaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropoxy-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-Isopropoxy-2-methoxyaniline is utilized in several research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Isopropoxy-2-methoxyaniline exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-Methoxyaniline: Lacks the isopropoxy group, making it less hydrophobic.
5-Isopropoxy-2-nitroaniline:
2-Isopropoxyaniline: Similar structure but lacks the methoxy group, affecting its chemical properties.
Uniqueness: 5-Isopropoxy-2-methoxyaniline is unique due to the presence of both isopropoxy and methoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-methoxy-5-propan-2-yloxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-8-4-5-10(12-3)9(11)6-8/h4-7H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDKNFQYVRSUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.